molecular formula C7H16ClNO B1398428 2,2-Dimethylpiperidin-4-ol hydrochloride CAS No. 1420671-18-6

2,2-Dimethylpiperidin-4-ol hydrochloride

Cat. No. B1398428
M. Wt: 165.66 g/mol
InChI Key: HOJRBOZPWDRTAK-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidin-4-ol hydrochloride is a chemical compound with the formula C7H16ClNO and a molecular weight of 165.66 . It is used in various applications, including as a reagent in organic synthesis .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylpiperidin-4-ol hydrochloride is 1S/C7H15NO.ClH/c1-7(2)6(9)4-3-5-8-7;/h6,8-9H,3-5H2,1-2H3;1H . This indicates that the compound has a piperidine ring with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the fourth carbon atom.


Physical And Chemical Properties Analysis

2,2-Dimethylpiperidin-4-ol hydrochloride is a powder at room temperature . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Chemical Synthesis and Stereochemistry :

    • The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, have been studied. These studies include the synthesis of derived acetate, benzilate, and diphenylacetate esters, and provide insights into configurations and preferred conformations based on p.m.r. characteristics (Casy & Jeffery, 1972).
  • Ganglionic Blocking Properties :

    • Methylpiperidines, including 1,4-dimethylpiperidines, exhibit ganglionic blocking properties, though at relatively large doses. These compounds demonstrate the nondepolarizing type of ganglionic block (Vidal-Beretervide et al., 1966).
  • Antitumor Drug Candidates :

    • Research on dimethyltin-derived antitumor drug candidates, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, shows potential for specific enantiomers to act as chemotherapeutic agents with significant activity against various human cell lines (Arjmand et al., 2013).
  • Stereochemistry in Medicinal Chemistry :

    • Studies on the stereochemistry of cis-3,4-disubstituted piperidines, including 5,5-dimethylpiperidines, provide valuable templates for medicinal chemistry. These compounds are important for the development of pharmaceuticals (Mollet et al., 2011).
  • Conformational Studies of Analgesics :

    • N.m.r. spectral analysis of hydrochloride salts of pethidine, ketobemidone, and related 4-arylpiperidine class compounds, including 1,4-dimethylpiperidine, offers insight into conformational equilibria and binding modes at opioid receptors (Casy et al., 1989).
  • Binding Proteins for Sulfonyl Amidine Compounds :

    • Research on the identification of binding proteins for specific sulfonyl amidine compounds, including those with 2,6-dimethylpiperidin-1-yl structures, contributes to understanding the mechanism of action of these compounds (Chang et al., 2011).

properties

IUPAC Name

2,2-dimethylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRBOZPWDRTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpiperidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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